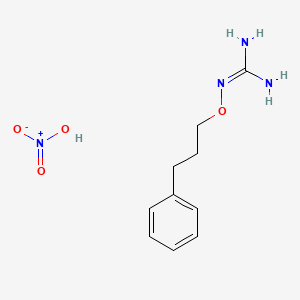
(3-Phenylpropoxy)guanidine nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Phenylpropoxy)guanidine nitrate is a chemical compound with the molecular formula C10H15N3O3 It is a guanidine derivative, characterized by the presence of a phenylpropoxy group attached to the guanidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenylpropoxy)guanidine nitrate typically involves the reaction of 3-phenylpropylamine with a guanidine derivative. One common method is the guanylation reaction, where 3-phenylpropylamine reacts with a guanidine precursor such as S-methylisothiourea under basic conditions to form the desired guanidine compound . The reaction is usually carried out in an organic solvent like methanol or ethanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Phenylpropoxy)guanidine nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the guanidine group to amines.
Substitution: The phenylpropoxy group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of this compound .
Applications De Recherche Scientifique
(3-Phenylpropoxy)guanidine nitrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of (3-Phenylpropoxy)guanidine nitrate involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The phenylpropoxy group may enhance the compound’s lipophilicity, allowing it to interact with cell membranes and intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Phenylpropyl)guanidine hydrochloride
- (3-Phenylpropyl)guanidine sulfate
- (3-Phenylpropyl)guanidine carbonate
Uniqueness
(3-Phenylpropoxy)guanidine nitrate is unique due to the presence of the nitrate group, which can influence its solubility and reactivity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
836-73-7 |
|---|---|
Formule moléculaire |
C10H16N4O4 |
Poids moléculaire |
256.26 g/mol |
Nom IUPAC |
nitric acid;2-(3-phenylpropoxy)guanidine |
InChI |
InChI=1S/C10H15N3O.HNO3/c11-10(12)13-14-8-4-7-9-5-2-1-3-6-9;2-1(3)4/h1-3,5-6H,4,7-8H2,(H4,11,12,13);(H,2,3,4) |
Clé InChI |
DGETYXVFFJLUNY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCON=C(N)N.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



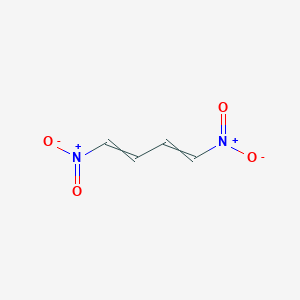
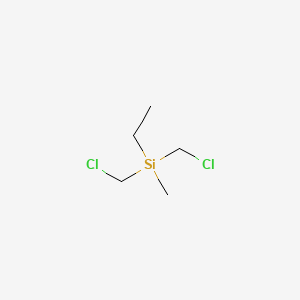


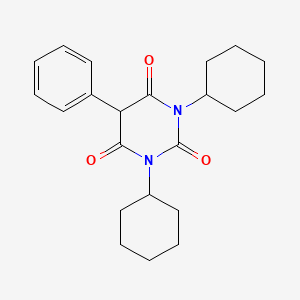
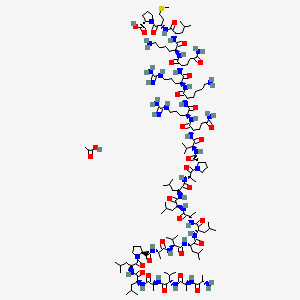
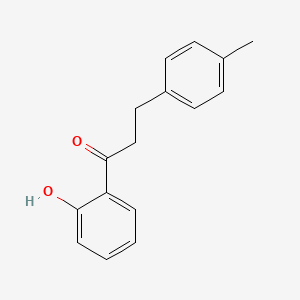
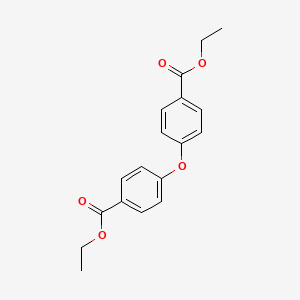
![Acetyl chloride, 2,2'-[1,4-phenylenebis(oxy)]bis-](/img/structure/B14751235.png)

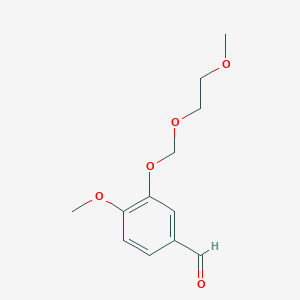
![furo[2,3-e][1]benzofuran](/img/structure/B14751248.png)
![(3S,3aS,6aR)-2-[(2R)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B14751275.png)
